9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one
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Overview
Description
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one is a complex organic compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and amination reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various analogs and derivatives with modified biological and chemical properties.
Scientific Research Applications
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with comparable structures and properties. Examples include:
- 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-1H-purin-2(9H)-one
- 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(ethylamino)-1H-purin-2(9H)-one
Uniqueness
The uniqueness of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one lies in its specific functional groups and stereochemistry, which confer distinct biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23541-27-7 |
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Molecular Formula |
C13H19N5O5 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propylamino)-1H-purin-2-one |
InChI |
InChI=1S/C13H19N5O5/c1-2-3-14-10-7-11(17-13(22)16-10)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
JXGJQLCFRFEZOC-WOUKDFQISA-N |
Isomeric SMILES |
CCCNC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCNC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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